4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-2-yl-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13/h1-7,11,16H,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRLQPEWDADQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Naphthalen 2 Yl 1,2,3,6 Tetrahydropyridine and Analogues
Established Synthetic Routes for 1,2,3,6-Tetrahydropyridines
The 1,2,3,6-tetrahydropyridine (B147620) motif is a key structural component in numerous biologically active molecules and natural products. Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from traditional chemical transformations to modern catalytic processes.
Traditional Cyclization and Reduction Strategies
Historically, the synthesis of 1,2,3,6-tetrahydropyridines has been achieved through classical cyclization reactions followed by or concurrent with reduction steps. One common approach involves the partial reduction of pre-formed pyridine (B92270) rings. The reduction of pyridinium (B92312) salts is a well-established method for accessing tetrahydropyridine (B1245486) derivatives. For instance, the reduction of N-alkylpyridinium salts can lead to the formation of 1,2,3,6-tetrahydropyridines. The choice of reducing agent and reaction conditions is crucial for achieving the desired level of saturation and regioselectivity.
Another traditional approach involves the cyclization of acyclic precursors. For example, the intramolecular cyclization of amino-alkenes or amino-alcohols can be employed to construct the tetrahydropyridine ring. These reactions are often mediated by acids or other catalysts to facilitate the ring-closing step.
A versatile reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines has been developed, which includes a rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and subsequent acid/borohydride-promoted reduction. nih.gov This one-pot procedure can afford the target compounds in high yields and with excellent diastereomeric purity. nih.gov The reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines via iminium intermediates is a documented process that can proceed in good yields. nih.gov
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. ufms.br Several MCRs have been developed for the synthesis of tetrahydropyridine derivatives. ufms.br These reactions offer the advantage of atom economy and procedural simplicity, avoiding the need for isolation of intermediates. eresearchco.com
One of the most notable MCRs for this purpose is a one-pot, five-component reaction utilizing an aldehyde, an amine, and a β-ketoester in the presence of various catalysts. ufms.br This approach allows for the rapid generation of a library of substituted tetrahydropyridines. ufms.br Catalysts such as silica (B1680970) sulfuric acid and aluminized polyborate have been successfully employed to promote this transformation, often under environmentally benign conditions. ufms.br
Furthermore, an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction has been reported for the asymmetric synthesis of tetrahydropyridines. acs.org This method, using a quinine-derived squaramide catalyst, provides access to tetrahydropyridines with three contiguous stereogenic centers in good yields and high enantioselectivities. acs.org
Regio- and Enantioselective Synthetic Pathways to Dihydropyridines as Intermediates
The regio- and enantioselective synthesis of dihydropyridines serves as a crucial step in the preparation of chiral tetrahydropyridines, as the former can be selectively reduced to the latter. Various catalytic systems have been developed to control the stereochemistry of the dihydropyridine (B1217469) products.
For instance, organocatalytic methods have been successfully applied to the enantioselective synthesis of 1,4-dihydropyridines. These reactions often proceed through the activation of substrates by chiral catalysts, leading to the formation of enantioenriched products.
Moreover, transition metal-catalyzed reactions have been employed for the stereoselective synthesis of dihydropyridines. These methods often involve the use of chiral ligands that coordinate to the metal center and induce asymmetry in the product. The resulting dihydropyridines can then be subjected to stereoselective reduction to afford the desired tetrahydropyridine enantiomer. A versatile reaction cascade has been developed that leads to highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This process involves a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and a subsequent acid/borohydride-promoted reduction. nih.gov This one-pot procedure can yield the final products with high diastereomeric purity. nih.gov
Targeted Synthesis of 4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine
The targeted synthesis of this compound can be envisioned through several plausible routes, leveraging the general synthetic methodologies for tetrahydropyridines and adapting them for the introduction of the naphthalen-2-yl moiety.
Precursor Selection and Chemical Transformations
A logical approach to the synthesis of this compound involves the initial construction of a 4-(naphthalen-2-yl)pyridine ring, followed by its selective reduction.
Precursor Synthesis: 4-(Naphthalen-2-yl)pyridine
The synthesis of the 4-(naphthalen-2-yl)pyridine precursor can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this transformation. nih.govacs.org This reaction would involve the coupling of a pyridine-4-boronic acid derivative with 2-bromonaphthalene (B93597) or, alternatively, the coupling of 4-bromopyridine (B75155) with naphthalene-2-boronic acid. researchgate.net
Another potential route to 4-arylpyridines is through a Grignard reaction. The reaction of a pyridyl Grignard reagent with a suitable electrophile or the reaction of a naphthalenyl Grignard reagent with a pyridine derivative could be employed. organic-chemistry.org For instance, the reaction of 4-bromopyridine with 2-naphthylmagnesium bromide in the presence of a suitable catalyst could yield the desired 4-(naphthalen-2-yl)pyridine. researchgate.net
A three-component, one-pot reaction has been described for the synthesis of a related compound, 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, from a chalcone, cyanoacetamide, and elemental sulfur. iucr.orgiucr.org This indicates that precursors containing the naphthalen-2-yl moiety can be incorporated into pyridine ring systems through multicomponent strategies.
Chemical Transformation: Reduction to this compound
Once 4-(naphthalen-2-yl)pyridine is obtained, the next critical step is the selective reduction of the pyridine ring to the desired 1,2,3,6-tetrahydropyridine. This can be achieved by first quaternizing the pyridine nitrogen with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form a pyridinium salt. acs.orgnih.gov The resulting 1-alkyl-4-(naphthalen-2-yl)pyridinium salt is then more susceptible to reduction.
The reduction of this pyridinium salt can be carried out using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose, often leading to the formation of 1,2,3,6-tetrahydropyridine derivatives. The regioselectivity of the reduction can be influenced by the substituents on the pyridine ring and the reaction conditions. Other reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or catalytic hydrogenation, could also be employed.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the Suzuki-Miyaura coupling to synthesize the 4-(naphthalen-2-yl)pyridine precursor, key parameters to optimize include the choice of palladium catalyst, ligand, base, and solvent. nih.gov For the subsequent reduction step, the choice of the N-alkylating agent, the reducing agent, temperature, and reaction time will significantly impact the outcome. researchgate.net
Below is a table summarizing a plausible synthetic route and areas for optimization:
| Step | Reaction | Key Reagents and Conditions | Areas for Optimization | Expected Outcome |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | 4-Bromopyridine, Naphthalene-2-boronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water) | Catalyst and ligand selection, base concentration, reaction temperature, and time. | High yield of 4-(naphthalen-2-yl)pyridine. |
| 2 | Quaternization | 4-(Naphthalen-2-yl)pyridine, Alkyl halide (e.g., Benzyl bromide), Solvent (e.g., Acetonitrile) | Choice of alkylating agent, solvent polarity, and reaction temperature. | Quantitative formation of 1-benzyl-4-(naphthalen-2-yl)pyridinium bromide. |
| 3 | Reduction | 1-Benzyl-4-(naphthalen-2-yl)pyridinium bromide, Reducing agent (e.g., NaBH4), Solvent (e.g., Methanol) | Choice of reducing agent, stoichiometry, temperature, and reaction time to control regioselectivity. | Formation of 1-benzyl-4-(naphthalen-2-yl)-1,2,3,6-tetrahydropyridine. |
| 4 | De-benzylation (if necessary) | 1-Benzyl-4-(naphthalen-2-yl)-1,2,3,6-tetrahydropyridine, Catalytic hydrogenation (e.g., H2, Pd/C) | Catalyst loading, hydrogen pressure, and reaction time. | This compound. |
Derivatization Strategies for Structural Modification of the this compound Scaffold
The this compound scaffold serves as a foundational structure for the development of novel chemical entities. Strategic modifications to this core can systematically alter its physicochemical and pharmacological properties. Derivatization strategies primarily focus on three key areas: introducing a variety of substituents to the naphthalene (B1677914) ring, functionalizing the nitrogen atom of the tetrahydropyridine ring, and controlling the stereochemistry during the synthesis of analogues. These modifications allow for a comprehensive exploration of the structure-activity relationships (SAR) of this class of compounds.
Substituent Variations on the Naphthalene Moiety
The naphthalene moiety of the scaffold presents multiple positions for substitution, allowing for fine-tuning of electronic and steric properties. The introduction of different functional groups can significantly influence the molecule's interaction with biological targets. The substituent effect in naphthalene systems is a complex interplay of induction and resonance, which can be modulated by the position of the substituent on the fused ring system. nih.govresearchgate.net
Research into substituted naphthalenes has shown that the introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electronic properties of the aromatic system. nih.goviau.ir For instance, methoxy (B1213986) or methyl groups act as EDGs, increasing electron density, while nitro or cyano groups act as EWGs, decreasing it. nih.gov The position of these substituents is crucial; interactions between groups can be more pronounced when they are in a para-like arrangement (e.g., positions 2 and 6) compared to a meta-like arrangement, due to the influence on resonance stabilization. researchgate.net Synthetic methodologies to achieve these modifications often involve electrophilic aromatic substitution on a pre-existing naphthalene precursor or by employing a multi-step synthesis starting with an already substituted naphthalene derivative. rsc.org
Table 1: Representative Substituent Variations on the Naphthalene Moiety
| Substituent (X) | Type | Potential Effect on Naphthalene Ring |
|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating (EDG) | Increases π-electron density |
| -CH₃ (Methyl) | Electron-Donating (EDG) | Increases electron density via induction and hyperconjugation |
| -F, -Cl, -Br (Halogens) | Electron-Withdrawing (EWG) | Decreases electron density via induction |
| -CN (Cyano) | Electron-Withdrawing (EWG) | Strongly decreases electron density via resonance and induction |
| -NO₂ (Nitro) | Electron-Withdrawing (EWG) | Strongly decreases electron density via resonance and induction |
Modifications at the Tetrahydropyridine Nitrogen Atom
The secondary amine within the tetrahydropyridine ring is a prime site for chemical modification, most commonly through N-alkylation or N-acylation. These modifications can significantly impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which are critical determinants of its biological activity. A variety of synthetic methods are available to introduce diverse substituents at this position.
N-alkylation can be achieved by reacting the parent tetrahydropyridine with alkyl halides in the presence of a base. researchgate.net This method allows for the introduction of a wide range of alkyl and arylalkyl groups. nih.gov Alternative strategies include reductive amination of the corresponding aldehyde or ketone with the secondary amine. More advanced techniques, such as copper-catalyzed Chan-Lam cross-coupling, can be used to form N-aryl bonds. chemrxiv.org The choice of substituent can range from simple methyl or ethyl groups to more complex moieties like benzyl, phenethyl, or long-chain alkyl groups, each imparting distinct properties to the final molecule. nih.govnih.gov
Table 2: Examples of Modifications at the Tetrahydropyridine Nitrogen
| Reagent/Method | Substituent Introduced (R) | Resulting Functional Group |
|---|---|---|
| Methyl iodide (CH₃I) | Methyl (-CH₃) | Tertiary Amine |
| Benzyl bromide (BnBr) | Benzyl (-CH₂Ph) | Tertiary Amine |
| Acyl chloride (R'COCl) | Acyl (-COR') | Amide |
| Aryl boronic acid / Cu catalyst | Aryl (-Ar) | N-Aryl Amine |
Stereochemical Control in Analogue Synthesis
The synthesis of tetrahydropyridine derivatives often involves the formation of one or more stereocenters, making stereochemical control a critical aspect of analogue design. nih.gov The biological activity of chiral molecules can be highly dependent on their specific stereoisomeric form. Therefore, developing synthetic routes that provide high diastereoselectivity and enantioselectivity is of significant importance.
Modern synthetic chemistry offers several powerful strategies for achieving stereocontrol in the synthesis of tetrahydropyridines. Multicomponent reactions (MCRs) are particularly efficient, allowing for the construction of complex, highly substituted tetrahydropyridine rings in a single step from simple precursors. nih.govufms.br By employing chiral catalysts, these reactions can be rendered asymmetric. Organocatalysis, for example, has been successfully used in cascade reactions to produce tetrahydropyridines with multiple contiguous stereocenters in high enantiomeric excess. nih.govacs.orgnih.gov One such approach involves a Michael/aza-Henry/cyclization triple domino reaction catalyzed by a quinine-derived squaramide. nih.govacs.orgnih.gov Another strategy is the use of rhodium-catalyzed C-H activation followed by a cyclization-reduction cascade, which can yield highly substituted tetrahydropyridines with excellent diastereoselectivity. nih.gov These methods provide access to specific stereoisomers of this compound analogues, enabling a detailed investigation of how stereochemistry influences biological function.
Table 3: Methodologies for Stereochemical Control in Tetrahydropyridine Synthesis
| Synthetic Strategy | Catalyst/Reagent Type | Key Features |
|---|---|---|
| Organocatalytic Cascade Reaction | Chiral Amines, Squaramides, Phosphoric Acids | Asymmetric synthesis, formation of multiple stereocenters. nih.govacs.orgnih.gov |
| Transition Metal Catalysis | Rhodium, Palladium, Gold Complexes | High diastereoselectivity, C-H activation, cyclization cascades. nih.gov |
| Multicomponent Reactions (MCRs) | Lewis or Brønsted Acids | High atom economy, access to diverse structures. nih.govufms.br |
Table of Compounds
| Compound Name |
|---|
In-depth Analysis of this compound Remains Elusive Due to Limited Publicly Available Research
A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused on the chemical compound this compound. While broader studies on related naphthalene and tetrahydropyridine derivatives exist, detailed information required to construct a thorough analysis of this specific molecule, as per the requested structure-activity relationship (SAR) outline, is not publicly accessible.
The intended article was to be structured around a detailed examination of the compound's interaction with biological receptors, the impact of chemical modifications on its activity, and its three-dimensional structure's correlation with its biological function. However, extensive searches have not yielded specific data on the following critical areas for this compound:
Ligand-Receptor Interaction Profiling and Structural Determinants: There is a lack of published data identifying the specific biological receptors to which this compound binds, its affinity for these targets, or the key structural features that govern these interactions. While related compounds are known to interact with targets such as the dopamine (B1211576) transporter, specific binding profiles and structural determinants for the title compound are not documented.
Influence of Naphthalene Moiety Substituents on Biological Activity: No systematic SAR studies appear to have been published that explore how adding or modifying chemical groups on the naphthalene ring of this compound affects its biological activity. Such studies are crucial for understanding which parts of the naphthalene structure are essential for its function.
Impact of Tetrahydropyridine Ring Substitutions on Pharmacological Profiles: Similarly, there is no available research detailing the pharmacological consequences of substituting various chemical groups on the tetrahydropyridine ring of this specific molecule. Information on how modifications, for instance at the nitrogen atom, would alter the compound's pharmacological profile is absent from the current body of scientific literature.
Conformational Analysis and its Correlation with Bioactivity: A conformational analysis, which examines the compound's spatial arrangement of atoms, and how this correlates with its biological activity, has not been specifically reported for this compound. Understanding the preferred 3D shape of a molecule is fundamental to explaining its interaction with biological targets.
Due to the absence of this foundational scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified detailed outline for this compound. The creation of such an article would necessitate access to dedicated research that does not appear to be available in the public domain.
Chemical Properties and Reactivity
Structural Features and Conformational Analysis
The molecule combines a planar, aromatic naphthalene (B1677914) system with a non-planar, partially unsaturated tetrahydropyridine (B1245486) ring. The 1,2,3,6-tetrahydropyridine (B147620) ring typically adopts a flexible conformation, often described as a flattened boat or half-chair. acs.org The puckering of the ring is a key structural feature that influences how the molecule interacts with biological targets. acs.org The presence of the bulky naphthalene substituent at the 4-position will significantly influence the preferred conformation and the steric environment around the heterocyclic ring.
Key Chemical Reactions
The reactivity of this compound can be attributed to three main features:
The Secondary Amine: The nitrogen atom is nucleophilic and basic. It can be readily alkylated, acylated, or can participate in other reactions typical of secondary amines.
The Endocyclic Double Bond: The C=C bond within the tetrahydropyridine ring can undergo addition reactions, such as hydrogenation to form the corresponding piperidine (B6355638) derivative, or electrophilic addition with reagents like halogens or acids.
The Naphthalene Ring: The aromatic ring is susceptible to electrophilic aromatic substitution reactions, although the conditions required would need to be carefully controlled to avoid reactions at the more sensitive tetrahydropyridine ring.
Preclinical Pharmacological and Biological Profiles of 4 Naphthalen 2 Yl 1,2,3,6 Tetrahydropyridine and Analogues in Vitro and Animal Models
Neurobiological Activity and Neurotoxicity Studies
The neurobiological activity of 4-(naphthalen-2-yl)-1,2,3,6-tetrahydropyridine and its analogues has been a subject of interest, particularly in the context of neurodegenerative diseases. Research has explored their effects in both cellular and animal models to understand their potential neuroprotective or neurotoxic properties.
In Vitro Models of Neuronal Systems
In vitro studies using neuronal cell lines are crucial for elucidating the direct effects of compounds on cellular mechanisms. Research on analogues, such as 1,4-naphthoquinones, has demonstrated neuroprotective capabilities in neuroblastoma cells against toxins like 6-hydroxydopamine (6-OHDA) and paraquat, which are known to induce Parkinson's disease-like pathology. nih.govsemanticscholar.org Specific 1,4-naphthoquinone (B94277) derivatives were found to protect neuronal cells from cytotoxic effects, reduce oxidative stress, and normalize mitochondrial function. nih.govsemanticscholar.orgmdpi.com For instance, certain derivatives protected Neuro-2a cells from neurotoxin-induced viability loss by approximately 40-50%. nih.gov These protective effects are often linked to the suppression of reactive oxygen species (ROS) and nitric oxide (NO) formation. semanticscholar.orgmdpi.com
The structural analogue 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is itself a well-established neurotoxin. In vitro, its metabolite, MPP+, is accumulated in synaptosomes via the dopamine (B1211576) uptake system, leading to selective toxicity in dopaminergic neurons. nih.gov This highlights the critical role that the 4-position substituent on the tetrahydropyridine (B1245486) ring plays in determining the compound's neurobiological activity.
Animal Models of Neurodegenerative Conditions (e.g., MPTP-induced Parkinson's Disease Models)
The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to create animal models of Parkinson's disease (PD) due to its ability to selectively destroy dopaminergic neurons. nih.govmdpi.com In these models, administration of MPTP leads to motor deficits and a reduction in tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, mimicking the pathology of PD. frontiersin.orgnih.govresearchgate.netnih.gov
Various analogues have been tested in MPTP-induced models for their potential neuroprotective effects. Studies have shown that certain compounds can mitigate the neurotoxic effects of MPTP. For example, treatment with specific analogues has been observed to restore the number of TH-positive neurons, improve motor and exploratory activity, and reduce neuroinflammation by decreasing the activation of microglia and astrocytes. nih.govresearchgate.netnih.gov The mechanisms underlying these neuroprotective effects often involve the attenuation of oxidative stress, regulation of apoptosis-related proteins (e.g., Bax/Bcl-2 ratio), and activation of cell survival pathways like cAMP/PKA/CREB. frontiersin.orgnih.govresearchgate.net One study noted that a novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivative exhibited potent anti-parkinsonian activity. ekb.eg
Anticancer Research and Antiproliferative Evaluations in Cell Lines
Analogues of this compound have demonstrated significant potential in anticancer research. Various derivatives incorporating the naphthalene (B1677914) and pyridine (B92270) or tetrahydropyridine scaffolds have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines.
For example, a series of novel naphthalene-substituted triazole spirodienones showed potent antiproliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov One of the most active compounds, 6a, exhibited an IC₅₀ of 0.03 μM against MDA-MB-231 cells and was also found to suppress tumor growth in a 4T1 breast cancer mouse model. nih.gov
Similarly, derivatives of 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile were evaluated for cytotoxic effects against several cancer cell lines. nih.govresearchgate.net One derivative, 14a, was particularly effective, with low IC₅₀ values across multiple cell lines, including NCIH 460 (lung), RKOP 27 (colon), and HeLa. nih.gov Other research has identified aminobenzylnaphthols and tetralin-pyridine hybrids as promising cytotoxic agents against cell lines such as HCT-116 (colon) and MCF-7 (breast). researchgate.netnih.gov Naphthalene-substituted benzimidazole (B57391) derivatives have also shown potent antiproliferative activity against A498 (kidney) and HepG2 (liver) cancer cells. researchgate.net Furthermore, studies on substituted tetrahydro-naphthalene glycoside derivatives revealed promising in vitro cytotoxic activity. nih.gov
| Compound/Analogue Class | Cancer Cell Line | Reported IC₅₀ (nM) | Reference |
|---|---|---|---|
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 30 | nih.gov |
| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 70 | nih.gov |
| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 80 | nih.gov |
| Dihydropyridine-carbonitrile derivative (14a) | RKOP 27 (Colon) | 16 | nih.gov |
| Dihydropyridine-carbonitrile derivative (14a) | NCIH 460 (Lung) | 25 | nih.gov |
| Naphthyl-benzimidazole derivative (11) | HepG2 (Liver) | 78 | researchgate.net |
| Naphthyl-benzimidazole derivative (11) | A498 (Kidney) | 312 | researchgate.net |
Anti-inflammatory Response Investigations (In Vitro)
The anti-inflammatory properties of compounds structurally related to this compound have been investigated in various in vitro models. Naphthalene derivatives are known to possess anti-inflammatory activity, with naproxen (B1676952) and nabumetone (B1676900) being established examples. ekb.eg
Preclinical studies on novel synthetic analogues have shown promising results. For instance, certain 2-phenylnaphthalene (B165426) derivatives were found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced cells. ekb.eg These compounds also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-II (COX-II). ekb.eg Similarly, 1,4-dihydropyridine (B1200194) derivatives have demonstrated the ability to inhibit NO and pro-inflammatory cytokines in vitro. nih.gov
Research on 1,4-naphthoquinones identified compounds that significantly reduce levels of proinflammatory cytokines TNF and IL-1β and inhibit COX-2 activity in macrophage cells. mdpi.com This suggests that the anti-inflammatory action of these analogues may be mediated through the inhibition of key enzymes and signaling molecules in the inflammatory cascade.
| Analogue Class | Model | Effect | Reference |
|---|---|---|---|
| 2-Phenylnaphthalene derivatives | LPS-induced cells | Inhibited production of NO, IL-6, TNF-α | ekb.eg |
| 2-Phenylnaphthalene derivatives | LPS-induced cells | Decreased expression of iNOS and COX-II | ekb.eg |
| 1,4-Dihydropyridine derivatives | RAW264.7 cells | Inhibited production of NO and pro-inflammatory cytokines | nih.gov |
| 1,4-Naphthoquinone derivatives | RAW 264.7 macrophages | Reduced levels of TNF and IL-1β | mdpi.com |
| 1,4-Naphthoquinone derivatives | RAW 264.7 macrophages | Inhibited COX-2 activity | mdpi.com |
Antimicrobial Efficacy Assessments
The naphthalene and tetrahydropyridine moieties are present in numerous compounds with established antimicrobial activity. ekb.eg Marketed drugs like nafcillin (B1677895) and terbinafine (B446) contain a naphthalene core. ijpsjournal.com
Preclinical assessments of novel synthetic analogues have revealed a broad spectrum of activity. Tetrahydronaphthalene-benzimidazole derivatives were evaluated against several microbes, showing moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, Enterococcus faecalis, Candida krusei, and Candida albicans. nih.gov However, they were inactive against Escherichia coli and Pseudomonas aeruginosa. nih.gov
Other studies on dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) demonstrated a wide spectrum of antibacterial action against ESKAPE pathogens, with some compounds showing superior or comparable efficacy to commercial antiseptics. mdpi.com Naphthyridine derivatives, which are structurally related, have also been extensively studied, with various analogues showing potent activity against strains of S. aureus, E. coli, and fungi like C. albicans. researchgate.netnih.gov The specific substitutions on the core structure appear to be critical for determining the potency and spectrum of antimicrobial action. ijpsjournal.com
| Analogue Class | Target Microorganism | Activity | Reference |
|---|---|---|---|
| Tetrahydronaphthalene-benzimidazoles | MRSA, S. aureus, E. faecalis | Moderate | nih.gov |
| Tetrahydronaphthalene-benzimidazoles | C. krusei, C. albicans | Moderate | nih.gov |
| Tetrahydronaphthalene-benzimidazoles | E. coli, P. aeruginosa | Inactive | nih.gov |
| Dihydroxynaphthalene bis-QACs | ESKAPE pathogens (planktonic cells and biofilms) | Potent bacteriostatic and bactericidal action | mdpi.com |
| Naphthyridine derivatives | S. aureus, E. coli, A. niger, C. albicans | Variable, with some compounds showing high activity | researchgate.netnih.gov |
Antioxidant Capacity and Oxidative Stress Modulation (In Vitro)
Many naphthalene-containing compounds have been investigated for their ability to modulate oxidative stress, a key factor in various pathologies, including neurodegeneration. researchgate.net
In vitro studies have confirmed the antioxidant potential of several analogues. For example, a tetrahydroxynaphthalene derivative was identified in a chemical screen for its remarkable ability to protect cells from ferroptosis, a form of iron-dependent cell death driven by oxidative stress. researchgate.net Naphthalene-containing 2,4,5-trisubstituted imidazole (B134444) derivatives have also been synthesized and shown to possess significant antioxidant activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. researchgate.net
Furthermore, the neuroprotective effects observed for 1,4-naphthoquinone derivatives in cellular models of neurotoxicity are directly linked to their antioxidant properties. mdpi.com These compounds were shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in both neuronal and macrophage cell lines, thereby mitigating oxidative damage. mdpi.com This capacity to scavenge free radicals and reduce cellular ROS levels underscores the potential of the naphthalene scaffold in developing agents that can counteract oxidative stress. mdpi.comresearchgate.netresearchgate.net
Investigation of Other Receptor Modulatory Actions
Following extensive investigation of available scientific literature, detailed preclinical data regarding the specific receptor modulatory actions of this compound and its close analogues on a broad range of receptors are not publicly available at this time. The structural similarity of the 4-aryl-1,2,3,6-tetrahydropyridine scaffold to known pharmacologically active molecules suggests potential interactions with various receptor systems. However, without specific in vitro binding assays or functional studies, any discussion of such activities would be purely speculative.
The broader class of tetrahydropyridine derivatives has been explored for a variety of biological activities, indicating that compounds with this core structure can interact with multiple biological targets. For instance, different analogues have been investigated for their effects on dopamine receptors, as well as for potential anticancer properties. A novel series of aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines were synthesized and evaluated for their affinity for the dopamine (DA) D2 receptor. nih.gov This suggests that the tetrahydropyridine scaffold can be a key pharmacophore for dopaminergic activity.
Furthermore, research into other tetrahydropyridine-containing compounds has revealed a wide array of pharmacological activities, including but not limited to antimalarial, antibacterial, and anti-inflammatory effects. This highlights the versatility of the tetrahydropyridine moiety in medicinal chemistry.
Despite the diverse biological roles of some tetrahydropyridine analogues, specific data detailing the binding affinities and functional activities of this compound at various neuroreceptors (such as serotonergic, adrenergic, histaminergic, cholinergic, and opioid receptors), as well as other potential targets, is currently absent from the reviewed literature. To fulfill the requirements of a comprehensive preclinical profile, dedicated studies would be necessary to elucidate the broader receptor pharmacology of this specific compound and its analogues. Such research would involve screening the compound against a panel of receptors and ion channels to identify any potential off-target activities or novel therapeutic applications.
Computational Chemistry and Theoretical Studies on 4 Naphthalen 2 Yl 1,2,3,6 Tetrahydropyridine
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.
No QSAR models have been developed specifically for 4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine or a closely related series of analogues. The development of a QSAR model requires a dataset of structurally similar compounds with measured biological activity, which does not appear to be available for this specific chemical entity.
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to predict a wide range of molecular properties, such as geometries, reaction energies, and spectroscopic data.
While DFT calculations are a common tool in computational chemistry, no published studies were found that apply this method to investigate the mechanistic insights or predict the properties of this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the conformational flexibility and dynamic behavior of a molecule over time, providing insights into its stability and interactions.
There is no specific literature detailing molecular dynamics simulations performed on this compound to analyze its conformational landscape or dynamic behavior in different environments.
Future Research Directions and Unexplored Potential of 4 Naphthalen 2 Yl 1,2,3,6 Tetrahydropyridine
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of tetrahydropyridine (B1245486) derivatives has been an area of active investigation, with numerous methods developed to construct this important heterocyclic scaffold. auctoresonline.orgnih.gov Future research on 4-(naphthalen-2-yl)-1,2,3,6-tetrahydropyridine should focus on the development of novel and efficient synthetic strategies. eresearchco.com Multicomponent reactions (MCRs) represent a promising avenue, offering advantages such as high atom economy, reduced reaction times, and the ability to generate diverse molecular libraries in a single step. ufms.brufms.br The exploration of various catalysts, including Lewis acids and organocatalysts, could further enhance the efficiency and stereoselectivity of these reactions. ufms.bracs.org
| Synthetic Approach | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. | High efficiency, atom economy, and rapid generation of a library of analogues. | eresearchco.comufms.br |
| Domino Reactions | A sequence of intramolecular reactions that occur under the same reaction conditions without the need for isolation of intermediates. | Increased complexity of the final molecule from simple starting materials in a single operation. | acs.org |
| Catalytic Methods | Utilization of various catalysts (e.g., Lewis acids, transition metals, organocatalysts) to promote the reaction and control stereochemistry. | Improved yields, milder reaction conditions, and enantioselective synthesis of chiral derivatives. | ufms.bracs.org |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions. | Significantly reduced reaction times and often improved yields compared to conventional heating. | mdpi.com |
Exploration of New Biological Targets and Preclinical Therapeutic Applications
The tetrahydropyridine scaffold is a common feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. auctoresonline.orgresearchgate.net The presence of the naphthalene (B1677914) group in this compound may confer unique biological activities. Future research should involve comprehensive screening of this compound against a panel of biological targets to identify its therapeutic potential.
Initial investigations could focus on targets where related tetrahydropyridine derivatives have shown activity. For instance, some tetrahydropyridine analogs have been designed as selective COX-2 inhibitors for their anti-inflammatory and potential anti-cancer properties. aacrjournals.org Others have been explored as dopamine (B1211576) autoreceptor agonists with potential applications in treating psychotic disorders. nih.gov Given the prevalence of the naphthalene moiety in anticancer agents, exploring the cytotoxicity of this compound against various cancer cell lines would be a logical step. nih.gov
| Potential Therapeutic Area | Rationale Based on Analogous Compounds | Potential Biological Targets | Reference |
|---|---|---|---|
| Oncology | Many tetrahydropyridine and naphthalene derivatives exhibit anticancer activity. | Kinases, Tubulin, Topoisomerases | aacrjournals.orgnih.govnih.gov |
| Inflammation | Substituted tetrahydropyridines have been developed as anti-inflammatory agents. | Cyclooxygenase-2 (COX-2) | auctoresonline.orgaacrjournals.org |
| Neurodegenerative Diseases | The neurotoxic properties of MPTP, a tetrahydropyridine derivative, have spurred research into related compounds for neurological disorders. | Dopamine receptors, Monoamine oxidase (MAO) | nih.govnih.govnih.gov |
| Infectious Diseases | Tetrahydropyridine derivatives have shown antimicrobial and anticandidal activities. | Bacterial efflux pumps, Fungal cell wall components | nih.govnih.govnih.gov |
Advanced Mechanistic Elucidation through Integrated Omics Technologies
To gain a deeper understanding of the mechanism of action of this compound, the application of integrated omics technologies is crucial. frontiersin.org Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to the compound, helping to identify its primary targets and off-target effects. frontiersin.orgnih.govnih.gov
For example, treating cancer cells with this compound followed by transcriptomic and proteomic analysis could reveal changes in gene and protein expression that are indicative of the pathways being modulated by the compound. unimi.it Metabolomic studies could identify alterations in cellular metabolism, providing further clues about its mechanism of action. mdpi.com This multi-omics approach will be instrumental in building a detailed picture of the compound's biological activity and guiding its further development. frontiersin.org
Rational Design of Next-Generation Analogues
Based on the initial biological screening and mechanistic studies, the rational design of next-generation analogues of this compound can be undertaken to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies will be essential in this process, systematically modifying different parts of the molecule to understand their contribution to its biological activity. nih.govnih.govresearchgate.net
Computational modeling and molecular docking studies can be employed to predict the binding of analogues to their biological targets, guiding the synthetic efforts towards more promising compounds. nih.govnih.gov For instance, if the compound is found to be a kinase inhibitor, docking studies can help in designing modifications that enhance its interaction with the ATP-binding pocket of the target kinase. The exploration of different substitution patterns on both the naphthalene and tetrahydropyridine rings could lead to the discovery of analogues with superior therapeutic profiles. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Conclusion
Summary of Key Research Findings and Contributions
Research into 4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine and its analogs has highlighted the significant therapeutic potential of this chemical scaffold. The fusion of the naphthalene (B1677914) and tetrahydropyridine (B1245486) moieties has been a focal point of medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. While direct research on this compound is not extensively documented in publicly available literature, the broader family of naphthalene and tetrahydropyridine derivatives has shown significant promise in several key areas.
Derivatives of the tetrahydropyridine ring system are recognized for a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and neuroprotective activities. researchgate.net The neurotoxic properties of some tetrahydropyridine derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), have spurred extensive research into the synthesis and pharmacological properties of this class of compounds to understand their structure-activity relationships. researchgate.netnih.gov
The naphthalene moiety is also a well-established pharmacophore present in numerous biologically active compounds and approved drugs. drugbank.comnih.gov Its derivatives have demonstrated a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govekb.eg For instance, certain naphthalene-substituted compounds have been investigated as potent inhibitors of various kinases and have shown significant antiproliferative effects against cancer cell lines. nih.govnih.gov The combination of these two pharmacologically important motifs in a single molecule, as seen in this compound, suggests a high potential for novel therapeutic applications.
Key research contributions in the broader field of related compounds include the development of efficient synthetic routes to create libraries of derivatives for biological screening. nih.govrsc.orgmdpi.com Studies on related structures, such as those incorporating a 3-cyanopyrid-2-one core with a naphthalen-2-yl substituent, have revealed a wide range of biological activities, including antitumor and antimicrobial effects. nih.gov Furthermore, research into glycoside derivatives of tetrahydronaphthalene and dihydropyridines has indicated potential for cytotoxic activity against tumor cell lines. nih.govnih.gov These findings underscore the value of the naphthalene and tetrahydropyridine scaffolds in drug discovery.
Remaining Challenges and Opportunities for this compound Research
Despite the promising biological activities observed in related compounds, significant challenges and opportunities remain in the specific context of this compound research.
Challenges:
Limited Specific Research: A primary challenge is the lack of dedicated studies focusing specifically on this compound. Much of the current understanding is extrapolated from research on broader classes of naphthalene and tetrahydropyridine derivatives.
Structure-Activity Relationship (SAR) Elucidation: A detailed understanding of the SAR for this specific compound is yet to be established. Systematic modifications of both the naphthalene and tetrahydropyridine rings are needed to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity.
Target Identification and Mechanism of Action: For many of the biologically active naphthalene and tetrahydropyridine derivatives, the precise molecular targets and mechanisms of action are not fully understood. Identifying these is crucial for rational drug design and development.
Synthesis and Scalability: While various synthetic methods for related compounds exist, developing a highly efficient, cost-effective, and scalable synthesis for this compound and its future analogs remains a key challenge for potential commercialization.
Opportunities:
Exploration of Anticancer Potential: Given that numerous naphthalene derivatives exhibit potent anticancer activity, a significant opportunity lies in the systematic evaluation of this compound and its analogs against a panel of cancer cell lines. nih.govnih.gov Investigating its potential as a kinase inhibitor or an inducer of apoptosis could be a fruitful area of research. nih.govresearchgate.net
Neuropharmacological Applications: The tetrahydropyridine scaffold is a well-known neuroactive motif. researchgate.net Research into the potential of this compound to modulate neuroreceptors or enzymes involved in neurodegenerative diseases like Parkinson's or Alzheimer's disease presents a compelling opportunity. ekb.egresearchgate.net
Antimicrobial Drug Discovery: With the rising threat of antimicrobial resistance, the exploration of novel chemical scaffolds is critical. The known antimicrobial properties of both naphthalene and tetrahydropyridine derivatives suggest that this compound could be a starting point for the development of new antibacterial or antifungal agents. researchgate.netekb.eg
Development of Multi-target Ligands: The hybrid nature of this compound, combining two distinct pharmacophores, offers the potential for designing multi-target ligands. Such compounds could be beneficial in treating complex diseases where hitting multiple targets simultaneously is more effective.
Q & A
(Basic) What synthetic methodologies are employed for the preparation of 4-(naphthalen-2-yl)-1,2,3,6-tetrahydropyridine derivatives?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Three-component condensation reactions using benzaldehyde, ethyl acetoacetate, and urea to form dihydropyridine intermediates, followed by functionalization with naphthalene derivatives .
- Multi-step schemes employing reagents such as lithium aluminium hydride (LiAlH₄) for reductions, triphenylphosphine (Ph₃P) and iodine (I₂) for halogenation, and acid-catalyzed deprotection (e.g., trifluoroacetic acid in DCM) .
- Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ to enhance reaction efficiency in allylidene and pyrazole derivative syntheses .
(Advanced) How can reaction conditions be optimized to enhance the yield of this compound derivatives?
Answer:
Optimization strategies include:
- Temperature control : Low temperatures (−15 °C) for stereoselective reductions (e.g., CBS-oxazaborolidine/BH₃-SMe₂ systems) .
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve solubility and reaction kinetics .
- Catalyst use : Pyridinium p-toluenesulfonate (PPTS) for efficient deprotection of tetrahydropyran (THP) groups .
- Stoichiometric adjustments : Excess iodine (1.86 g, 14.7 mmol) in halogenation steps to drive reactions to completion .
(Basic) What spectroscopic techniques are utilized for characterizing these compounds?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents and confirmation of regiochemistry .
- X-ray crystallography : To determine 3D conformation and hydrogen-bonding interactions (e.g., 2-amino-6-(naphthalen-1-yl)pyridine derivatives) .
- Infrared (IR) spectroscopy : Identification of functional groups like carbonyls and amines .
- Computational modeling : Density functional theory (DFT) to predict electronic properties and reaction pathways .
(Advanced) How do structural modifications influence the biological activity of these derivatives?
Answer:
- Chloro substituents : Enhance antimicrobial activity by increasing lipophilicity and membrane permeability (e.g., 6-(5-chloro-8-hydroxynaphthalene-2-yl) derivatives) .
- Naphthalene positioning : 2-Naphthyl groups improve π-π stacking with biological targets, enhancing antitumor activity .
- Heterocyclic extensions : Pyrazolo[3,4-d]pyrimidin-6-yl groups introduce hydrogen-bonding sites, improving anti-inflammatory potency .
(Basic) What biological activities have been reported for these compounds?
Answer:
Reported activities include:
- Antimicrobial : Inhibition of Gram-positive bacteria and fungi via disruption of cell wall synthesis .
- Antitumor : Induction of apoptosis in cancer cells through kinase inhibition .
- Anti-inflammatory : Suppression of COX-2 and TNF-α pathways .
(Advanced) What strategies can address data inconsistencies in biological assays for these derivatives?
Answer:
- Repetition under controlled conditions : Standardize assay protocols (e.g., fixed pH, temperature) to minimize variability .
- Purity verification : Use HPLC or mass spectrometry to confirm compound integrity before testing .
- In silico modeling : Predict binding affinities via molecular docking to validate experimental IC₅₀ values .
- Comparative studies : Cross-test derivatives with minor structural changes to isolate activity-contributing moieties .
(Basic) How are intermediates purified during multi-step syntheses?
Answer:
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane for polar intermediates .
- Recrystallization : Methanol/water mixtures for high-purity crystalline products .
- Acid-base extraction : Separate ionic byproducts using aqueous HCl/NaOH .
(Advanced) What mechanistic insights explain the stereoselectivity in tetrahydropyridine ring formation?
Answer:
- Chiral catalysts : (R)-2-methyl-CBS-oxazaborolidine induces enantioselective reduction of ketones to alcohols .
- Steric effects : Bulky substituents on naphthalene direct ring closure via less hindered pathways .
- Solvent polarity : THF stabilizes transition states, favoring axial attack in cyclization steps .
(Basic) What safety precautions are recommended for handling these compounds?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., DCM, THF) .
- Spill management : Absorb with sand or vermiculite; dispose as hazardous waste .
(Advanced) How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Answer:
- Substituent mapping : Systematic replacement of chloro, hydroxy, or methoxy groups to identify critical pharmacophores .
- Bioisosteric replacements : Swap naphthalene with indole or quinoline to modulate bioavailability .
- Conformational analysis : Use X-ray/NMR data to align derivatives with target active sites (e.g., kinase pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
